3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the oxolan-2-ylmethyl substituent enhances its chemical properties and biological activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-16-4-3-9-25-16)24-19(22-12)18(13(2)23-24)14-5-7-15(20)8-6-14/h5-8,10,16,21H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJARSOYCMGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then reacted with oxirane to introduce the oxolan-2-ylmethyl group. The final step involves the cyclization of the intermediate to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that create its unique pyrazolo-pyrimidine structure. The presence of the 4-chlorophenyl group and the oxolan-2-ylmethyl substituent is crucial for its biological activity. The molecular formula is , which indicates a complex structure conducive to various pharmacological interactions.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as kinase inhibitors. For instance, a related study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated their ability to inhibit kinases associated with glioma growth. Specifically, compound 4j from that study showed low micromolar activity against kinase AKT2/PKBβ, which is pivotal in oncogenic signaling pathways in glioma .
Anticancer Potential
The anticancer potential of pyrazolo-pyrimidines has been extensively studied. Compounds similar to 3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine have been shown to inhibit the growth of glioblastoma cells while exhibiting minimal cytotoxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies that spare normal tissues.
Therapeutic Applications
The primary therapeutic applications of this compound can be categorized as follows:
-
Oncology :
- Targeting glioma and other cancers through kinase inhibition.
- Potential use in combination therapies to enhance efficacy against resistant cancer cell lines.
-
Neurological Disorders :
- Investigations into its role in modulating pathways involved in neurodegenerative diseases could provide insights into new treatment avenues.
-
Anti-inflammatory Effects :
- Similar compounds have shown promise in reducing inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of existing literature reveals several studies focused on the biological evaluation of pyrazolo-pyrimidines:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the 4-chlorophenyl group and the oxolan-2-ylmethyl substituent, which enhance its chemical stability and biological activity. Its specific interactions with molecular targets, such as CDKs, make it a promising candidate for therapeutic applications.
Biological Activity
The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20ClN5O
- IUPAC Name : this compound
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 354.83 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. Specifically, compounds within this class have shown efficacy against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer progression. For instance, similar pyrazole derivatives have been shown to target the AKT signaling pathway, which is critical in glioma malignancy .
- Case Study : A study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibition of glioblastoma cell growth. The compound exhibited low micromolar activity against kinase AKT2 and was effective in preventing neurosphere formation in primary patient-derived glioma stem cells .
Antimicrobial Activity
The compound's structural analogs have also been investigated for antimicrobial properties. Pyrazolo derivatives have demonstrated activity against various bacterial and fungal strains.
- Research Findings : A review noted that certain pyrazole compounds exhibited significant antimicrobial activity, suggesting that modifications to the pyrazole structure could enhance efficacy against resistant strains .
Anti-inflammatory Effects
Compounds related to pyrazolo[1,5-a]pyrimidines have been noted for their anti-inflammatory properties.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 6 hours |
| Metabolism | Liver (CYP450 enzymes) |
Toxicity Studies
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity against cancer cells, it shows reduced cytotoxicity towards non-cancerous cells at comparable concentrations. This selectivity is advantageous for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
